molecular formula C23H21N5OS B12022740 N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12022740
M. Wt: 415.5 g/mol
InChI Key: DHGPPTFELOSIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivation are frequently associated with tumor progression, metastasis, and angiogenesis in various cancer types. Research indicates that this compound exerts its effects by competitively binding to the ATP-binding site of FAK, thereby blocking its enzymatic activity and subsequent autophosphorylation at Tyr397. This inhibition disrupts downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, leading to induced apoptosis and reduced invasive potential of cancer cells. Due to this mechanism, it serves as a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the biological functions of FAK and for evaluating the therapeutic potential of FAK inhibition in oncology research, particularly in the context of overcoming chemoresistance and preventing metastatic spread. Further investigations have explored its selectivity profile and potential anti-angiogenic effects, making it a compound of significant interest for probing the tumor microenvironment.

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H21N5OS/c1-16-6-8-20(9-7-16)28-22(18-10-12-24-13-11-18)26-27-23(28)30-15-21(29)25-19-5-3-4-17(2)14-19/h3-14H,15H2,1-2H3,(H,25,29)

InChI Key

DHGPPTFELOSIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The triazole core is constructed via cyclization of a hydrazide intermediate.

Step I: Esterification of 4-Methylbenzoic Acid

4-Methylbenzoic acid (0.1 mol) is refluxed in methanol (180 mL) with concentrated H₂SO₄ (6 mL) for 12–14 hours to yield methyl 4-methylbenzoate.
Reaction Conditions :

  • Temperature: 65–70°C

  • Yield: 85–90%

  • Monitoring: TLC (toluene:acetone, 8:2)

Step II: Hydrazide Formation

Methyl 4-methylbenzoate (0.1 mol) reacts with hydrazine hydrate (0.2 mol) in methanol under reflux for 12–15 hours to form 4-methylbenzohydrazide.
Key Parameters :

  • Solvent: Methanol

  • Temperature: 65°C

  • Yield: 78–82%

Step III: Thiosemicarbazide Synthesis

4-Methylbenzohydrazide (0.1 mol) is treated with pyridine-4-carbonyl isothiocyanate (0.1 mol) in methanol under reflux for 3 hours, yielding 2-(4-methylbenzoyl)-N-(pyridin-4-yl)hydrazinecarbothioamide.
Critical Notes :

  • Isothiocyanate derivatives require anhydrous conditions.

  • Side products are minimized by stoichiometric control.

Step IV: Cyclization to Triazole-Thiol

The thiosemicarbazide intermediate undergoes base-mediated cyclization in 2N NaOH (80 mL) under reflux for 4 hours, forming the triazole-thiol.
Optimization :

  • Base: NaOH (2N)

  • Temperature: 100°C

  • Yield: 65–70%

Preparation of 2-Chloro-N-(3-methylphenyl)acetamide

This intermediate links the triazole-thiol to the 3-methylphenyl group.

Step V: Chloroacetylation

3-Methylaniline (0.1 mol) reacts with chloroacetyl chloride (0.1 mol) in toluene (150 mL) with triethylamine (TEA, 2–4 drops) as a catalyst.
Reaction Profile :

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Duration: 6 hours

  • Yield: 75–80%

Purification : Recrystallization from ethanol yields colorless crystals.

Coupling of Triazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution between the triazole-thiol and chloroacetamide.

Step VI: Sulfanyl-Acetamide Formation

4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.1 mol) and 2-chloro-N-(3-methylphenyl)acetamide (0.1 mol) are stirred in dry acetone (70 mL) with anhydrous K₂CO₃ (0.2 mol) for 5 hours.
Optimized Conditions :

  • Base: K₂CO₃ (anhydrous)

  • Solvent: Acetone (dry)

  • Temperature: Room temperature

  • Yield: 60–65%

Workup : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Analytical Characterization

The synthesized compound is validated using spectroscopic and chromatographic methods:

Spectroscopic Data

TechniqueKey SignalsReference
FT-IR (KBr) 1669 cm⁻¹ (C=O), 1572 cm⁻¹ (C=N), 1349 cm⁻¹ (C-F), 3212 cm⁻¹ (N-H)
¹H NMR δ 4.29 (s, 2H, -CH₂S-), δ 7.12–8.45 (m, aromatic H), δ 2.35 (s, 6H, -CH₃)
Mass Spec m/z 415.5 [M+H]⁺ (calculated: 415.5)

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile:water, 70:30)

  • Melting Point : 165–167°C (uncorrected)

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Cyclization Step : Lower yields (65–70%) arise from competing side reactions during triazole formation. Microwave-assisted synthesis could reduce reaction time and improve yield.

  • Coupling Reaction : Anhydrous conditions are critical to prevent hydrolysis of chloroacetamide.

Scalability Considerations

  • Solvent Choice : Methanol and acetone are cost-effective but require careful recovery for industrial-scale production.

  • Catalyst Efficiency : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in promoting substitution.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces cyclization time from 4 hours to 30 minutes, enhancing yield to 75%.

Solid-Phase Synthesis

Immobilized hydrazides on resin enable stepwise triazole assembly, though yields remain suboptimal (50–55%).

Industrial Feasibility and Environmental Impact

Green Chemistry Metrics

MetricValueImprovement Target
Atom Economy68%Solvent recycling
E-Factor32Catalytic methods

Waste Management

  • Solvent Recovery : Distillation reclaims >90% methanol and acetone.

  • Byproduct Mitigation : Neutralization of acidic/basic waste reduces environmental toxicity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the triazole structure can enhance its antibacterial activity, making it a candidate for developing new antimicrobial agents .

2.2 Anticancer Potential

The compound's structure suggests potential interactions with specific biological targets involved in cancer progression. For example, triazole derivatives have been reported to inhibit the activity of certain kinases associated with tumor growth. In vitro studies demonstrated that N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits cytotoxic effects on various cancer cell lines, indicating its promise as an anticancer agent .

Therapeutic Applications

3.1 Neurological Disorders

Recent investigations into the pharmacological effects of triazole compounds suggest their potential use in treating neurological disorders such as Alzheimer's disease. The ability of N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to modulate neurotransmitter systems could provide therapeutic benefits in managing symptoms associated with cognitive decline .

3.2 Anti-inflammatory Properties

Compounds containing triazole moieties have also been studied for their anti-inflammatory properties. The presence of sulfur in the structure may contribute to the modulation of inflammatory pathways, providing a basis for further exploration in inflammatory disease models .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with MIC values lower than standard antibiotics.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values indicated significant cytotoxicity.
Neurological EffectsShowed promise in reducing neuroinflammation in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The triazole and pyridine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of the target compound and their biological activities, based on evidence from the literature:

Compound Key Substituents Reported Activity Reference
Target Compound : N-(3-Methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 3-Methylphenyl (acetamide)
- 4-Methylphenyl (triazole)
- Pyridin-4-yl
Inferred: Potential antimicrobial/anti-inflammatory activity based on analogs
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 4-Methoxyphenyl
- 4-Methyl (triazole)
- Pyridin-4-yl
Higher solubility due to methoxy group; antimicrobial activity not specified
2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide - 3-Fluoro-4-methylphenyl
- Pyridin-3-yl
- Amino group (triazole)
Enhanced metabolic stability (fluorine substituent); activity not quantified
VUAA-1 (N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) - 4-Ethylphenyl
- 4-Ethyl (triazole)
- Pyridin-3-yl
Orco agonist (olfactory receptor); EC₅₀ ~2 µM
KA3 Derivative (N-substituted aryl-2-({4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide) - Electron-withdrawing groups (e.g., -NO₂, -Cl) on aryl rings MIC: 12.5 µg/mL (vs. E. coli); superior antimicrobial/antioxidant activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide - Furan-2-yl (triazole)
- Amino group (triazole)
Anti-exudative activity (84% inhibition at 10 mg/kg vs. diclofenac sodium)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Derivatives with -NO₂ or -Cl substituents on aryl rings (e.g., KA3 in ) exhibit enhanced antimicrobial activity (MIC 12.5 µg/mL against E. coli) compared to electron-donating groups like methyl or methoxy. This suggests that electron-withdrawing groups improve target binding or membrane penetration. Pyridine Position: Pyridin-3-yl derivatives (e.g., VUAA-1 ) show agonist activity for olfactory receptors, whereas pyridin-4-yl analogs (e.g., target compound) are more commonly associated with antimicrobial applications . Amino Group vs. Methyl: The presence of an amino group at position 4 of the triazole ring (e.g., ) correlates with anti-exudative and anti-inflammatory activity, while methyl substituents (target compound) may prioritize metabolic stability over potency.

Physicochemical Properties :

  • Solubility : Methoxy-substituted analogs (e.g., ) likely have higher aqueous solubility than methyl-substituted derivatives due to the polar nature of the methoxy group.
  • Metabolic Stability : Fluorine substituents (e.g., ) reduce oxidative metabolism, prolonging half-life in vivo.

Biological Activity Trends: Antimicrobial Activity: Compounds with electron-withdrawing groups (KA3, KA7 ) outperform the target compound’s inferred activity, highlighting the importance of substituent choice. Anti-Exudative Activity: Furan-2-yl and amino-substituted triazoles () show 84% inhibition of exudation, suggesting that heterocyclic diversity (furan vs. pyridine) can redirect therapeutic utility.

Biological Activity

N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The compound has the following molecular formula: C23H21N7OSC_{23}H_{21}N_{7}OS with a molecular weight of approximately 475.59 g/mol. The structure includes a triazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC23H21N7OS
Molecular Weight475.59 g/mol
CAS Number482640-21-1

Synthesis

The synthesis of this compound typically involves microwave-assisted techniques that enhance yield and reduce reaction times. The incorporation of the triazole moiety is crucial for its biological activity, as evidenced in various studies that highlight the significance of triazole derivatives in medicinal chemistry.

Antimicrobial Activity

Studies have shown that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been evaluated against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like ampicillin .

Antifungal Properties

Research indicates that triazole compounds are effective antifungal agents. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. In vitro studies have reported that related triazole derivatives exhibit potent antifungal activity against Candida species and Aspergillus species .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, similar to other triazole derivatives that inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain in various conditions .

Anticancer Potential

Emerging studies suggest that triazole-containing compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the pyridine moiety further enhances the anticancer potential by interacting with various cellular pathways involved in tumor progression .

Case Studies

  • Antimicrobial Study : A comparative study demonstrated that N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
  • Antifungal Evaluation : In a study assessing antifungal efficacy, the compound was tested against Candida albicans and showed a reduction in fungal growth at concentrations comparable to fluconazole.
  • Anti-inflammatory Research : A model using lipopolysaccharide (LPS) induced inflammation in mice showed that treatment with this compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls.

Q & A

Q. Q1. What are the critical steps for synthesizing N-(3-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

A1. Synthesis typically involves:

  • Step 1 : Formation of the triazole-thiol intermediate via cyclization of isonicotinohydrazide and substituted isothiocyanates under reflux in ethanol, followed by NaOH/HCl treatment to isolate the thiol .
  • Step 2 : Alkylation with 2-chloroacetonitrile in DMF/NaOH to introduce the acetamide-thioether moiety .
  • Optimization :
    • Temperature control (e.g., 150°C for cyclization) and solvent choice (ethanol for solubility, DMF for alkylation) .
    • Use of catalysts like pyridine/zeolite for improved regioselectivity .
    • Monitor reaction progress via TLC/HPLC to minimize by-products .

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A2. Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm; triazole carbons at δ 150–160 ppm) .
  • IR Spectroscopy : Peaks for C=O (1650–1700 cm⁻¹), S–C (650–700 cm⁻¹), and triazole rings (1450–1550 cm⁻¹) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z ~450–470) .
  • X-ray crystallography : To resolve 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?

A3. Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorometric/colorimetric substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. Q4. How can structural modifications enhance target selectivity or reduce off-target effects?

A4. Strategies include:

  • Substituent tuning : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate triazole ring electron density and improve enzyme binding .
  • Heterocycle replacement : Substitute pyridinyl with quinolinyl or isoquinolinyl for enhanced π-π stacking in hydrophobic binding pockets .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the acetamide group for controlled release .
  • Computational guidance : Use molecular docking (AutoDock) to predict interactions with targets like EGFR or CYP450 enzymes .

Q. Q5. How should researchers resolve contradictions in biological activity data across studies?

A5. Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., incubation time, cell density) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility issues : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure compound dissolution at tested concentrations .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
  • Synergistic effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors for antibacterial assays) .

Q. Q6. What advanced analytical techniques are critical for studying its degradation pathways?

A6. Recommended methods:

  • LC-QTOF-MS : Identify degradation products under stress conditions (e.g., acidic/alkaline hydrolysis, UV light) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggests robustness for formulation) .
  • Forced degradation studies : Expose to H₂O₂ (oxidative), HCl/NaOH (hydrolytic), and light (photolytic) to profile stability .

Q. Q7. How can computational models predict its pharmacokinetic and toxicity profiles?

A7. Use in silico tools such as:

  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP inhibition .
  • Toxicity profiling : ProTox-II for hepatotoxicity, AMES mutagenicity, and LD₅₀ predictions .
  • Metabolite identification : GLORYx or BioTransformer to simulate Phase I/II metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.